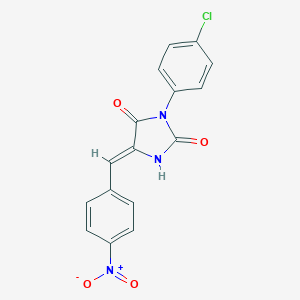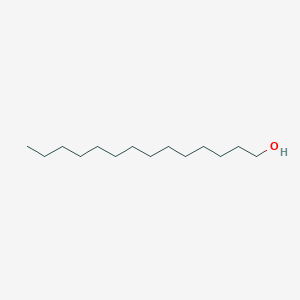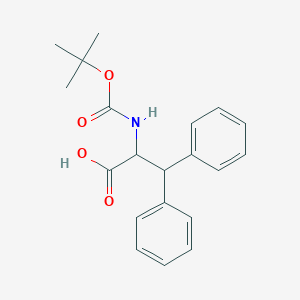
2-Boc-amino-3,3-diphenyl propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Boc-amino-3,3-diphenyl propionic acid, also known as N-(tert-butoxycarbonyl)-3,3-diphenylalanine, is a chemical compound with the molecular formula C20H23NO4 . It has a molecular weight of 341.41 .
Molecular Structure Analysis
The InChI code for 2-Boc-amino-3,3-diphenyl propionic acid is 1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23) .Physical And Chemical Properties Analysis
2-Boc-amino-3,3-diphenyl propionic acid is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Use in Peptide Synthesis
- Scientific Field: Biochemistry
- Application Summary: The Boc group (tert-butoxycarbonyl) is commonly used in peptide synthesis as a protecting group for amino functions . The compound “2-Boc-amino-3,3-diphenyl propionic acid” can be used in this context .
- Method of Application: The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate in the presence of a base . The Boc-protected amino acid can then be incorporated into a peptide chain through standard peptide coupling reactions .
- Results/Outcomes: The Boc group can be selectively removed under mild acidic conditions, allowing for the selective deprotection of amino functions in the presence of other sensitive functional groups .
Use as a Tag Carrier
- Scientific Field: Bioconjugate Chemistry
- Application Summary: The compound can be used as a lysine residue for carrying a tag moiety such as a fluorescent dye, a quencher, or biotin .
- Method of Application: The specific method of application would depend on the nature of the tag being attached. Generally, this would involve a coupling reaction between the amino group of the “2-Boc-amino-3,3-diphenyl propionic acid” and the tag molecule .
- Results/Outcomes: The resulting conjugate can be used in various applications, such as fluorescence imaging or affinity purification .
Dual Protection of Amino Functions
- Scientific Field: Organic Chemistry
- Application Summary: The compound can be used for dual protection of amino functions, which is a common strategy in organic synthesis .
- Method of Application: The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-protected amine can then be further functionalized .
- Results/Outcomes: The dual protection strategy allows for selective functionalization of amines, which can be useful in the synthesis of complex organic molecules .
Use in Block Copolymer Synthesis
- Scientific Field: Polymer Chemistry
- Application Summary: The compound can be used in the synthesis of block copolymers, which are polymers composed of two or more different types of monomers .
- Method of Application: The specific method of application would depend on the nature of the other monomers being used. Generally, this would involve a polymerization reaction in which the “2-Boc-amino-3,3-diphenyl propionic acid” is incorporated into the polymer chain .
- Results/Outcomes: The resulting block copolymers can have unique properties and can be used in various applications, such as drug delivery or materials science .
Use in the Synthesis of Multifunctional Targets
- Scientific Field: Organic Chemistry
- Application Summary: The compound can be used in the synthesis of multifunctional targets .
- Method of Application: The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-protected amine can then be further functionalized .
- Results/Outcomes: The dual protection strategy allows for selective functionalization of amines, which can be useful in the synthesis of complex organic molecules .
Use in the Synthesis of Amphiphilic Block Copolymers
- Scientific Field: Polymer Chemistry
- Application Summary: The compound can be used in the synthesis of amphiphilic block copolymers, which are polymers composed of two or more different types of monomers .
- Method of Application: The specific method of application would depend on the nature of the other monomers being used. Generally, this would involve a polymerization reaction in which the “2-Boc-amino-3,3-diphenyl propionic acid” is incorporated into the polymer chain .
- Results/Outcomes: The resulting block copolymers can have unique properties and can be used in various applications, such as drug delivery or materials science .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJDOLCFYZSNQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392945 |
Source


|
| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boc-amino-3,3-diphenyl propionic acid | |
CAS RN |
119363-63-2 |
Source


|
| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

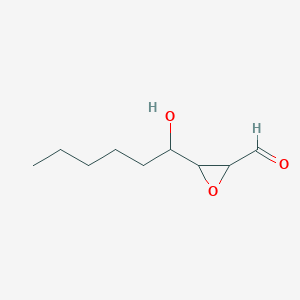
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
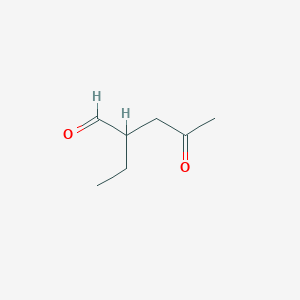
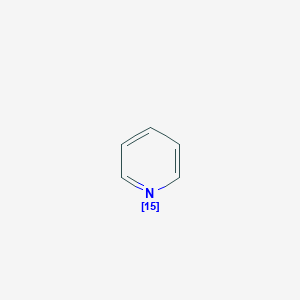

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
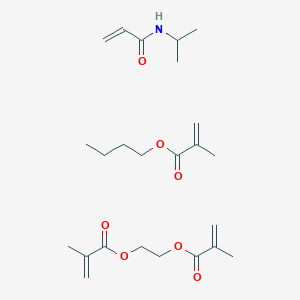
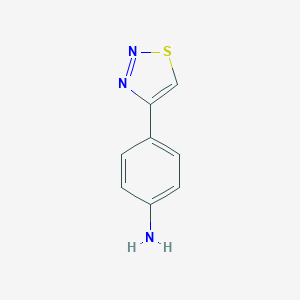
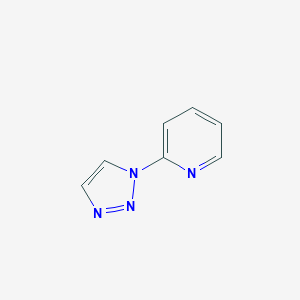
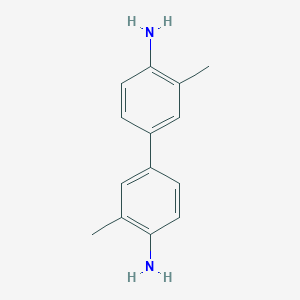
![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
